1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine
Description
1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine is a sulfonamide derivative featuring a piperazine core substituted with a methyl group and a sulfonyl-linked 4-chloro-3-nitrophenyl moiety. This compound is structurally analogous to several pharmacologically active piperazine derivatives, though its specific applications remain under investigation. Key structural attributes include:
- Piperazine backbone: Facilitates conformational flexibility and interaction with biological targets.
- Sulfonyl bridge: Enhances polarity and metabolic stability.
- 4-Chloro-3-nitrophenyl group: Provides steric bulk and electronic modulation.
Properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)sulfonyl-4-methylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O4S/c1-13-4-6-14(7-5-13)20(18,19)9-2-3-10(12)11(8-9)15(16)17/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLBUTWRIIGYFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385703 | |
| Record name | 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5342-53-0 | |
| Record name | 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-nitrobenzenesulfonyl chloride and 4-methylpiperazine.
Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under controlled temperature conditions.
Procedure: The 4-chloro-3-nitrobenzenesulfonyl chloride is added to a solution of 4-methylpiperazine in the chosen solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group on the piperazine ring can be oxidized to a carboxyl group under strong oxidizing conditions.
Common reagents and conditions used in these reactions include:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major products formed from these reactions include substituted piperazines, amino derivatives, and carboxylated piperazines.
Scientific Research Applications
1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is employed in studies investigating enzyme inhibition and receptor binding due to its structural features.
Materials Science: It is utilized in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition. Additionally, the compound’s structural features allow it to bind to receptor sites, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Electronic Effects
- 1-((5-Chloro-2-methoxy-4-nitrophenyl)sulfonyl)-4-methylpiperazine (CID 3024953): Differs in the positions of chloro (5- vs. 4-), nitro (4- vs. 3-), and addition of a methoxy group.
- 1-Methyl-4-(4-nitrophenyl)piperazine : Lacks the sulfonyl group and chloro substituent, resulting in reduced steric hindrance and polarity. Its synthesis yield (96.43%) suggests simpler preparation compared to sulfonamide-containing analogs .
- 1-[3-(Methylsulfonyl)-4-nitrophenyl]piperazine (CAS 1197193-08-0) : Replaces the chloro-nitrophenyl-sulfonyl group with a methylsulfonyl-nitrobenzene moiety, which may reduce steric bulk but increase solubility due to the smaller methylsulfonyl group .
Piperazine Substitution Patterns
- 1-(3-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine : Substitution at the 3-position of the benzyl group may lead to altered binding kinetics in biological systems due to steric and electronic differences .
- 1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine hydrochloride : The methyl group at the 3-position of piperazine (vs. 4-position in the target compound) and nitro at the 2-position on the phenyl ring could disrupt symmetry and hydrogen-bonding capacity .
Physicochemical and Spectral Properties
Biological Activity
1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine is a chemical compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and is characterized by a piperazine ring substituted with a 4-chloro-3-nitrophenylsulfonyl group and a methyl group. Its structural features contribute to its biological activity, particularly its ability to interact with various molecular targets.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The sulfonyl group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition of enzymatic activity.
- Receptor Binding : The compound's structural characteristics allow it to bind to specific receptors, modulating their activity and influencing cellular responses.
- Bioreduction : The nitro group can be reduced to form reactive intermediates, which may interact with cellular components, contributing to antimicrobial and anticancer effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis (VRE) .
Anticancer Activity
The compound is also being investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and cytochrome c release. For instance, in leukemia models, it demonstrated significant tumor growth inhibition .
Table 1: Summary of Biological Activities
Case Study: Anticancer Effects
In a study evaluating the anticancer effects of this compound on RS4;11 cells, it was noted that the compound exhibited an EC50 value of 8 nM, indicating potent efficacy. The treatment led to a significant reduction in tumor growth in xenograft models, demonstrating its potential as a therapeutic agent for neoplastic diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
